2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one
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Overview
Description
2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a bromophenoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 2-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst.
Alkylation of Piperazine: The next step involves the alkylation of piperazine with an allyl halide to introduce the prop-2-en-1-yl group.
Coupling Reaction: Finally, the bromophenoxy intermediate is coupled with the alkylated piperazine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromophenoxy group or the piperazine ring, leading to various reduced forms of the compound.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new therapeutic agents, particularly if the compound or its derivatives exhibit significant biological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(2-Bromophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one can impart unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s chemical behavior and interactions.
Properties
IUPAC Name |
2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKJOKSCRVFCSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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